molecular formula C10H9NO2 B1601688 Methyl indole-1-carboxylate CAS No. 39203-20-8

Methyl indole-1-carboxylate

Cat. No.: B1601688
CAS No.: 39203-20-8
M. Wt: 175.18 g/mol
InChI Key: FHOPBCYBMWVMGJ-UHFFFAOYSA-N
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Description

Methyl indole-1-carboxylate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl indole-1-carboxylate is a compound of growing interest in pharmacology due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings.

Synthesis of this compound

This compound can be synthesized through several methods, including the Fischer indole synthesis and various electrophilic substitution reactions. The compound serves as a precursor for more complex structures, including Bcl-2 inhibitors and tetracyclic indolines, highlighting its utility in medicinal chemistry .

1. Anticancer Properties

This compound and its derivatives have demonstrated significant anticancer activity. For instance, derivatives of indole compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma (HCT 116) with IC50 values indicating potent activity .

2. Neuroprotective Effects

Research indicates that indole derivatives possess neuroprotective properties. This compound may enhance blood-brain barrier penetration and exhibit antioxidant effects, potentially making it beneficial in neurodegenerative disorders such as Alzheimer's disease .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Table 1: Summary of Biological Activities of this compound Derivatives

StudyActivityCell Line/ModelIC50 Value
Zhang et al. (2023)AnticancerHCT 1166.76 µg/mL
Hu et al. (2005)CytotoxicityK562 leukemia cellsNot specified
Recent StudyAntimicrobialVarious bacterial strainsNot specified

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Cholinesterase Inhibition : Some derivatives exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Metal Chelation : Certain studies have highlighted the metal-chelating ability of methyl indole derivatives, which may play a role in their neuroprotective effects by reducing oxidative stress .

Scientific Research Applications

Chemical Synthesis

Methyl indole-1-carboxylate serves as an important reactant in the synthesis of various biologically active compounds. Its applications include:

  • Preparation of Bcl Inhibitor Obatoclax : this compound is utilized as a precursor in the synthesis of Obatoclax, a potent inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are critical in regulating apoptosis .
  • Synthesis of Tetracyclic Indolines : It acts as a reactant for producing tetracyclic indolines, which have shown potential in drug development due to their diverse biological activities .
  • Friedel-Crafts Alkylation : The compound is also involved in Friedel-Crafts reactions, which are essential for introducing alkyl groups into aromatic compounds, thus expanding the synthetic utility of indoles .

Biological Activities

This compound exhibits various biological properties that make it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds derived from it have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Antimicrobial Properties : Research has demonstrated that certain methylindole derivatives can inhibit biofilm formation by resistant strains of Candida albicans, suggesting potential applications in treating fungal infections .

Case Study: Antimicrobial Efficacy

A study screened various methylindoles for their effects on fluconazole-resistant C. albicans biofilm formation. Methyl indole derivatives like 1-methylindole-2-carboxylic acid showed over 90% inhibition of biofilm formation at specific concentrations, highlighting their potential as antifungal agents .

Material Science

This compound is also being explored for its applications in material science:

  • Polymer Chemistry : The compound can be used to synthesize polymers with unique properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications, such as drug delivery systems and biodegradable plastics.

Computational Studies

Recent advancements include computational modeling studies that explore the interactions between methyl indole derivatives and biological targets. These studies help elucidate mechanisms of action and guide the design of new compounds with enhanced efficacy and reduced toxicity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

  • Halogenation : Bromination at C3 occurs using N-bromosuccinimide (NBS) under mild conditions, yielding 3-bromo derivatives .

  • Nitration : Nitric acid in acetic acid introduces nitro groups at C5 or C7, depending on reaction conditions .

Mechanistic Insight :
The ester group at N-1 withdraws electron density via resonance, deactivating the indole ring and favoring substitution at positions ortho or para to the ester .

Multicomponent Condensation Reactions

Methyl indole-1-carboxylate participates in Yonemitsu-type condensations, forming complex heterocycles. Key examples include:

Reactants Catalyst Product Yield Reference
Aldehyde + malonateL-prolineBis(indolyl)alkane78%
Aldehyde + acetoacetatempCuOPolycyclic indole derivative85%

Reaction Pathway :

  • Initial Knoevenagel condensation between aldehyde and 1,3-dicarbonyl compound.

  • Indole addition to the α,β-unsaturated intermediate.

  • Cyclization to form fused indole frameworks .

Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives under basic conditions:

Conditions :

  • Reagent : NaOH (1.6 M) in methanol

  • Temperature : 35–40°C

  • Product : Indole-1-carboxylic acid (91% yield) .

Applications :
The carboxylic acid serves as a precursor for amides, acyl chlorides, and other bioactive derivatives .

Transition Metal-Catalyzed Functionalization

Palladium and copper catalysts enable selective C–H bond activation:

  • Suzuki Coupling : Reaction with aryl boronic acids at C3, facilitated by Pd(OAc)₂, forms biaryl indoles .

  • C–H Alkylation : Copper oxide nanoparticles promote alkylation at C2 using alkyl halides .

Case Study :
A Pd-catalyzed coupling of this compound with 4-bromotoluene produced a C3-arylated derivative with 92% yield, demonstrating high regioselectivity .

Biocatalytic Modifications

Engineered myoglobin variants catalyze C3-hydroxylation of unprotected indoles under mild, metal-free conditions:

  • Substrate : this compound

  • Product : 3-Hydroxyindole-1-carboxylate (68% yield) .

Advantages :

  • Avoids toxic metals.

  • Enables late-stage functionalization in drug discovery .

Q & A

Basic Research Questions

Q. How can the synthesis of methyl indole-1-carboxylate derivatives be optimized for yield and purity?

A one-pot synthesis strategy using manganese dioxide (MnO₂) as a dual-purpose oxidant and catalyst enables efficient conversion of methyl glycolate and tryptophan derivatives into β-carboline frameworks (e.g., methyl 9H-pyrido[3,4-b]indole-1-carboxylate). Key factors include:

  • Solvent selection : 1,4-Dioxane yields optimal results (54% yield) compared to dichloromethane or THF, which inhibit full conversion .
  • Temperature : Prolonged heating under reflux is superior to microwave irradiation, which reduces purity .
  • Additives : Avoid Lewis acids (e.g., ZnCl₂), as they form stable complexes with intermediates, stalling the reaction .

Q. What methods are recommended for structural characterization of this compound derivatives?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and molecular packing. For example, intermolecular hydrogen bonds along the b-axis stabilize crystal structures of methyl 1-methyl-1H-indole-3-carboxylate .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1704 cm⁻¹ .
    • UV-Vis : Monitor λmax at 297 nm in methanol for electronic transitions .
    • HRMS : Validate molecular formulae (e.g., C10H9NO2 for methyl indole-3-carboxylate) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound intermediates be resolved?

Discrepancies in reaction monitoring (e.g., TLC vs. NMR) often arise from unstable intermediates like tetrahydro-β-carbolines. To address this:

  • In-situ analysis : Use low-temperature NMR to trap transient species (e.g., imine intermediates in Pictet-Spengler reactions) .
  • Computational modeling : Predict reaction pathways and intermediate stability using DFT calculations to rationalize experimental observations .
  • Control experiments : Isolate intermediates under inert atmospheres to prevent oxidation artifacts .

Q. What mechanistic insights explain the dual role of MnO₂ in β-carboline synthesis?

MnO₂ acts as both an oxidant and catalyst:

Oxidation : Converts methyl glycolate to aldehyde intermediates via alcohol oxidation .

Aromatization : Promotes dehydrogenation of tetrahydro-β-carbolines to fully aromatic systems, likely through radical pathways .
Contradictions in solvent effects (e.g., poor yields in CHCl₃ vs. 1,4-dioxane) suggest solvent polarity modulates MnO₂’s redox activity .

Q. How can this compound derivatives be leveraged in drug discovery?

  • Alangiobussinine synthesis : Hydrolyze the ester group (LiOH/MeOH/H₂O) to form carboxylic acids, followed by coupling with tryptamine derivatives (67% yield over two steps) .
  • Biological activity : β-carboline scaffolds exhibit anti-Alzheimer’s and anticancer properties, validated via in vitro assays (e.g., acetylcholinesterase inhibition) .
  • Structure-activity relationships (SAR) : Modify substituents at the indole C-3 position to enhance bioavailability or target affinity .

Q. Methodological Best Practices

Q. How should researchers validate crystallographic data for this compound derivatives?

  • Rigorous refinement : Use SHELXL with anisotropic displacement parameters and hydrogen atom constraints .
  • Validation tools : Apply the IUCr checkCIF tool to identify outliers in bond lengths/angles (e.g., C=O bond deviations > 0.02 Å require re-refinement) .
  • Deposition : Submit structures to the Cambridge Structural Database (CSD) with full metadata (e.g., temperature, radiation source) .

Q. What strategies mitigate low yields in multistep syntheses involving this compound?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during coupling reactions (e.g., asymmetric cyclopropanation) .
  • Workflow optimization : Adopt one-pot cascades to bypass unstable intermediates (e.g., combining Pictet-Spengler cyclization and aromatization) .
  • Scalability : Test flow chemistry setups to enhance reproducibility for gram-scale syntheses .

Properties

IUPAC Name

methyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPBCYBMWVMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494193
Record name Methyl 1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39203-20-8
Record name Methyl 1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl indole-1-carboxylate
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Synthesis routes and methods

Procedure details

A solution of 12.0 g of N-methoxycarbonyl-N-hydroxyaniline in 120 ml of vinyl acetate is stirred with 200 mg of Li2PdCl4 for 7 hours at 60° C.; it is then washed with brine, dried over magnesium sulfate and concentrated by evaporation. Chromatography through silica gel (toluene/ethyl acetate 4:1) yields 7.3 g of N-methoxycarbonylindole as colourless oil; IR spectrum (CHCl3): 1730 (CO): NMR spectrum (60 MHz, CDCl3): 1.47 (t, J=7, CH3); 4.47 (q, J=7, CH2); 6.53 (d, J=3.5, CH); 7.1-7.7 (m, 4H); 8.13 (m, 1H) ppm. 1.4 g of an O-acetylated educt in the form of yellow oil are obtained as a second fraction of chromatography.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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